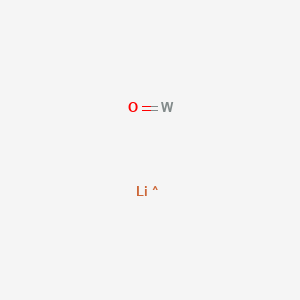
Pubchem_71350863
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubchem_71350863, also known as Tetramethoxymethane, is a chemical compound with the molecular formula C5H12O4. It is a colorless liquid with a characteristic aromatic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethoxymethane can be achieved through several methods:
Chloropicrin Route: The original preparation involved chloropicrin, yielding about 50% product.
Trichloromethanesulfenyl Chloride Route: This method uses trichloromethanesulfenyl chloride, resulting in a 70-80% yield.
Trichloroacetonitrile Route: Another method involves trichloroacetonitrile, also yielding 70-80% product.
Thallium Methoxide Route: Thallium methoxide reacts with carbon disulfide to produce Tetramethoxymethane and thallium sulfide.
Dimethyl Dibutylstannate Route: This method provides a high yield of 95%.
Industrial Production Methods
Industrial production of Tetramethoxymethane typically involves the more efficient synthetic routes, such as the dimethyl dibutylstannate method, due to its high yield and relatively straightforward reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Tetramethoxymethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tetramethoxymethane has several applications in scientific research:
Chemistry: It is used as a solvent and an alkylating agent at elevated temperatures (180-200°C).
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is used in polymer fuel cells and as a transesterification reagent.
Mecanismo De Acción
The mechanism of action of Tetramethoxymethane involves its ability to act as an alkylating agent. It can transfer methyl groups to various substrates, thereby modifying their chemical properties. This mechanism is crucial in its applications in organic synthesis and pharmaceutical research .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl Orthocarbonate: Similar in structure but with different reactivity and applications.
Tetraethoxymethane: Another orthocarbonate derivative with distinct properties.
Trimethoxymethane: A related compound with fewer methoxy groups.
Uniqueness
Tetramethoxymethane is unique due to its high reactivity as an alkylating agent and its stability against peroxide formation. Its ability to act as a solvent, reagent, and building block in various chemical and pharmaceutical applications sets it apart from similar compounds .
Propiedades
Número CAS |
37349-20-5 |
|---|---|
Fórmula molecular |
LiOW |
Peso molecular |
206.8 g/mol |
InChI |
InChI=1S/Li.O.W |
Clave InChI |
BAEKJBILAYEFEI-UHFFFAOYSA-N |
SMILES canónico |
[Li].O=[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


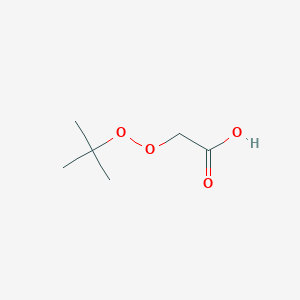
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)
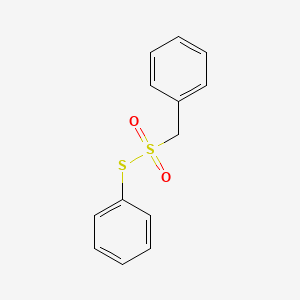
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
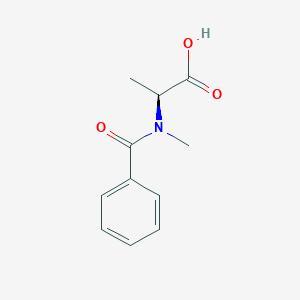
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
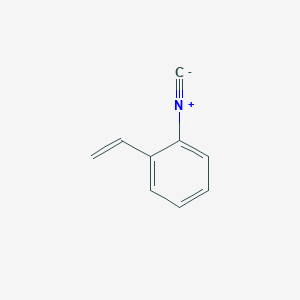
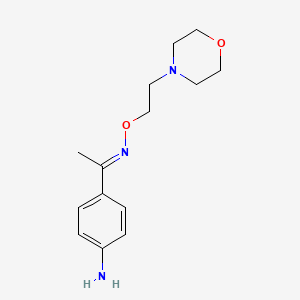
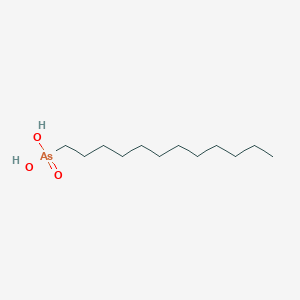
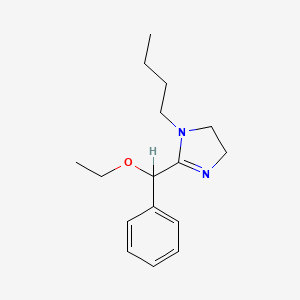
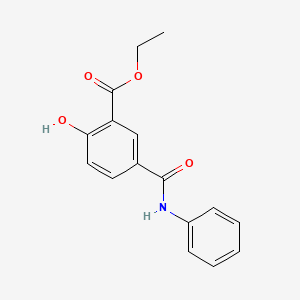
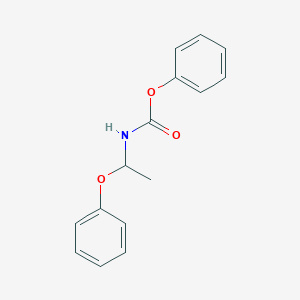
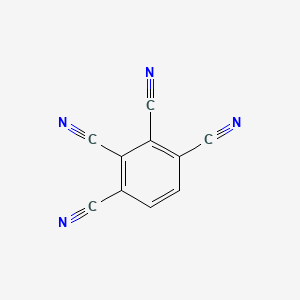
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)
